molecular formula C7F15CHO<br>C8HF15O B8740329 Octanal, pentadecafluoro- CAS No. 335-60-4

Octanal, pentadecafluoro-

Cat. No. B8740329
Key on ui cas rn: 335-60-4
M. Wt: 398.07 g/mol
InChI Key: QIYBNKVPACGQCB-UHFFFAOYSA-N
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Patent
US05414140

Procedure details

A sample of triethylsilane (4.24 g, 36.5 retool) was cooled to 0° C. and treated with 10% Pd/C(0.35 g). After the exotherm subsided, perfluorooctanoyl chloride (15.8 g, 36.5 mmol) was added dropwise, controlling the temperature below ca. 6°-8° C. The mixture was stirred for 1.0 hr at 0° C. Another 0.59 g triethylsilane was added, and the mixture was stirred for 1.5 hr. An additional 0.13 g of triethylsilane was added. After 1.0 hr, vacuum transfer gave 16.4 g of liquid which was cooled at -25° C. for several hours. The top liquid layer was removed from the solid to provide ca. 10.5 g of the titled product. 19F NMR: -81.3 (t of t's, J=9.8, 2.3), -121.8 (m), -122.3 (m), -123.0 (m), -123.7 (m), -125.4 (t of m's, with JFCCH =3 Hz), -126.5 (m).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Four
Quantity
0.13 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[F:8][C:9]([F:32])([C:13]([F:31])([F:30])[C:14]([F:29])([F:28])[C:15]([F:27])([F:26])[C:16]([F:25])([F:24])[C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])[C:10](Cl)=[O:11]>[Pd].C([SiH](CC)CC)C>[C:9]([CH:10]=[O:11])([C:13]([C:14]([C:15]([C:16]([C:17]([C:18]([F:19])([F:20])[F:21])([F:22])[F:23])([F:25])[F:24])([F:27])[F:26])([F:29])[F:28])([F:31])[F:30])([F:32])[F:8]

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
FC(C(=O)Cl)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Step Three
Name
Quantity
0.59 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Four
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0.13 g
Type
catalyst
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.0 hr at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below ca. 6°-8° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hr
Duration
1.5 h
WAIT
Type
WAIT
Details
After 1.0 hr
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: CALCULATEDPERCENTYIELD 112.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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